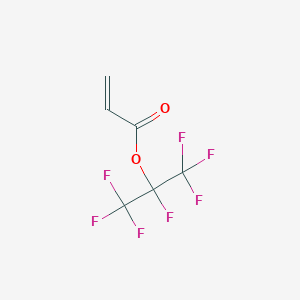

Heptafluoroisopropyl acrylate

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

1,1,1,2,3,3,3-heptafluoropropan-2-yl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F7O2/c1-2-3(14)15-4(7,5(8,9)10)6(11,12)13/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCVKNUSIGHJRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156624 | |

| Record name | Heptafluoroisopropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13057-08-4 | |

| Record name | Heptafluoroisopropyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13057-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,2,2-Tetrafluoro-1-(trifluoromethyl)ethyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptafluoroisopropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Heptafluoroisopropyl Acrylate and Its Polymers

Monomer Synthesis Pathways for Heptafluoroisopropyl (B10858302) Acrylate (B77674)

The creation of heptafluoroisopropyl acrylate monomer is primarily achieved through esterification, a fundamental reaction in organic chemistry. This process typically involves the reaction of an alcohol with a carboxylic acid or its derivative.

Esterification Routes for Acrylate Monomers

The synthesis of this compound is commonly accomplished through two primary esterification pathways. The first involves the direct esterification of acrylic acid with 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and often requires elevated temperatures to proceed at a reasonable rate. The equilibrium nature of this reaction necessitates the removal of water to drive the reaction towards the formation of the desired ester product.

A second, often more efficient, route is the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with acryloyl chloride. researchgate.net This method is generally faster and proceeds under milder conditions than direct esterification. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. researchgate.net The high reactivity of acryloyl chloride makes this a favored method for producing high-purity this compound. google.comnih.gov

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Byproduct |

| Acrylic Acid | 1,1,1,3,3,3-Hexafluoro-2-propanol | Strong Acid (e.g., H₂SO₄) | Water |

| Acryloyl Chloride | 1,1,1,3,3,3-Hexafluoro-2-propanol | Base (e.g., Triethylamine) | Triethylamine Hydrochloride |

Bio-based and Green Chemistry Approaches in Fluorinated Acrylate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of specialty chemicals, including fluorinated acrylates, to enhance sustainability. dovepress.com

One-pot synthesis is a strategy that combines multiple reaction steps in a single reactor, which can improve efficiency and reduce waste. rsc.orgresearchgate.netnih.govrsc.org For the synthesis of fluorinated esters, this could involve the in-situ generation of a reactive intermediate followed by its immediate reaction to form the final product. For instance, a carboxylic acid could be activated in the presence of the alcohol, eliminating the need to isolate the more hazardous acid chloride. The use of recyclable fluorous organocatalysts is also being explored to facilitate cleaner reaction processes. researchgate.net

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. The reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with acryloyl chloride, while efficient in terms of yield, has a lower atom economy due to the formation of a stoichiometric amount of hydrochloride salt as a byproduct. Direct esterification of acrylic acid with the fluorinated alcohol has a higher theoretical atom economy as water is the only byproduct. However, the practical application of this method can be limited by equilibrium constraints and the need for energy-intensive water removal. Research in green chemistry focuses on developing catalytic systems that can enable high-yield, high-atom-economy syntheses under milder conditions, thereby minimizing waste. dovepress.com The development of bio-based routes to key precursors, such as bio-derived acrylic acid, could further enhance the sustainability of this compound production. mdpi.comrsc.orgrsc.org

Polymerization Techniques for Poly(this compound)

The conversion of the this compound monomer into its corresponding polymer, poly(this compound), is typically achieved through polymerization techniques that can effectively handle fluorinated monomers.

Free Radical (Co)polymerization of Fluorinated (Meth)acrylate Monomers

Free radical polymerization is a widely used and robust method for polymerizing a variety of vinyl monomers, including fluorinated acrylates. stanford.edu The process is initiated by a free radical source, which can be a thermal initiator (like AIBN or benzoyl peroxide) or a photoinitiator. The polymerization of this compound proceeds via the addition of monomer units to a growing polymer chain radical. uvebtech.comimaging.orgresearchgate.netcmu.edu

The kinetics of free-radical polymerization are characterized by initiation, propagation, and termination steps. uvebtech.comimaging.orgresearchgate.netcmu.edu The rate of polymerization and the molecular weight of the resulting polymer are influenced by factors such as monomer concentration, initiator concentration, and temperature.

This compound can also be copolymerized with other monomers to tailor the properties of the final material. fluorine1.ruresearchgate.netresearchgate.netgoogle.comcmu.edu For example, copolymerization with non-fluorinated acrylates or methacrylates can be used to balance properties such as surface energy, flexibility, and cost. The reactivity ratios of the comonomers determine their incorporation into the polymer chain and the resulting copolymer architecture. Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to achieve better control over the copolymer composition and molecular weight distribution. fluorine1.ru

| Polymerization Technique | Initiator Type | Key Features |

| Free Radical Polymerization | Thermal or Photoinitiator | Robust, versatile, suitable for a wide range of monomers. |

| Copolymerization | Thermal or Photoinitiator | Allows for tailoring of polymer properties by combining different monomers. |

| RAFT Polymerization | Thermal Initiator + RAFT Agent | Provides good control over molecular weight, polydispersity, and architecture. |

Kinetic Studies of Acrylate Copolymerization

The kinetic analysis of copolymerization involving fluorinated acrylates is crucial for understanding reaction rates and mechanisms. Studies often employ techniques like online ¹H nuclear magnetic resonance (NMR) spectroscopy to monitor the process in real time. For instance, in the copolymerization of fluorinated acrylates with monomers like methyl methacrylate (B99206) (MMA), kinetic investigations have confirmed pseudo-first-order kinetics. researchgate.net This is characterized by a linear evolution of the molar mass with respect to monomer conversion, indicating a constant number of active species throughout the polymerization. researchgate.net

In ideal free radical polymerization with bimolecular termination, the intensity exponents for the monomer and initiator are typically slightly over 1 and approximately 0.5, respectively. researchgate.net A key feature observed in the polymerization of some fluorinated monomers is the absence of auto-acceleration, also known as the Tromsdorff effect, which is common in bulk polymerization of non-fluorinated acrylates. swaminathansivaram.in The living nature of controlled radical polymerization techniques contributes to this phenomenon. swaminathansivaram.in

The solvent can significantly influence copolymerization kinetics. The polarity of the solvent affects monomer-monomer and monomer-solvent hydrogen bonding, which in turn impacts propagation rate coefficients (k_p) and reactivity ratios. rsc.org For example, studies on the copolymerization of methyl acrylate (MA) with other methacrylates in various solvents show that copolymer composition can converge to a single curve in protic polar aqueous solutions. rsc.org

Influence of Monomer Reactivity Ratios

Monomer reactivity ratios (r₁, r₂) are critical parameters in copolymerization that describe the relative reactivity of a propagating polymer chain ending in one monomer unit towards adding the same monomer (homo-propagation) versus the other comonomer (cross-propagation). These ratios determine the composition and sequence distribution of the final copolymer. ekb.eg

The determination of reactivity ratios often involves carrying out a series of reactions with varying initial monomer feed ratios and analyzing the resulting copolymer composition using techniques like ¹H NMR spectroscopy. researchgate.net Several methods are used to calculate the ratios from experimental data, including the Fineman-Ross, extended Kelen-Tüdos, and nonlinear least squares methods. researchgate.net

For example, in the copolymerization of n-butyl acrylate with semifluorinated acrylates like 2,2,3,3,4,4,4-heptafluorobutyl acrylate, the reactivity ratios indicate how each monomer will be incorporated into the polymer chain. researchgate.net If r₁ > 1, the growing chain prefers to add its own monomer, while if r₁ < 1, it prefers to add the comonomer. If r₁r₂ = 1, the copolymerization is considered ideal, with random monomer incorporation. An r₁r₂ value approaching 0 suggests a tendency towards alternating copolymerization.

The following table presents representative monomer reactivity ratios for common acrylate and methacrylate pairs, illustrating the range of copolymerization behaviors.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Temperature (°C) |

|---|---|---|---|---|

| Methyl Acrylate | Methyl Methacrylate | 0.36 | 1.5 | 60 |

| Styrene | Methyl Methacrylate | 0.52 | 0.46 | 60 |

| n-Butyl Acrylate | Methyl Methacrylate | 0.32 | 1.5 | 50 |

| Acrylic Acid | Acrylonitrile | 0.86 | 0.21 | 70 |

Controlled Radical Polymerization (CRP) Strategies

Controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP), has transformed polymer synthesis by enabling the creation of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. swaminathansivaram.insigmaaldrich.com These techniques are applicable to a wide range of vinyl monomers, including fluorinated acrylates. sigmaaldrich.com The main CRP methods include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). sigmaaldrich.comnih.gov

The fundamental principle of CRP involves establishing a rapid dynamic equilibrium between a small population of active propagating radicals and a large majority of dormant species. swaminathansivaram.in This reversible deactivation process minimizes irreversible termination reactions between radicals, allowing polymer chains to grow simultaneously and in a controlled manner. mdpi.com This control facilitates the synthesis of advanced materials such as block copolymers, star polymers, and polymer brushes. nih.govresearchgate.net

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a versatile and widely used CRP method for producing well-defined polymers from monomers like styrenes, and (meth)acrylates. sigmaaldrich.com The process is typically catalyzed by a transition metal complex, most commonly copper, which reversibly activates and deactivates the growing polymer chains by transferring a halogen atom. sigmaaldrich.commdpi.com

ATRP has been successfully applied to the polymerization of various acrylates, including fluorinated ones. For instance, the ATRP of n-butyl acrylate can be performed in bulk from functionalized colloids or in solution using various initiator and ligand systems. cmu.edu Recent advancements, such as Activators ReGenerated by Electron Transfer (ARGET) ATRP, allow for polymerization with significantly reduced catalyst concentrations (in the ppm range), which is advantageous for minimizing product contamination. nih.gov Another technique involves the continuous feeding of the Cu(I) activator, which allows for precise control over the polymerization rate and predictable management of chain end-group fidelity. mdpi.com

The table below summarizes typical conditions and outcomes for the ATRP of acrylate monomers.

| Monomer | Initiator | Catalyst System | Solvent | Mₙ (g/mol) | PDI (Mₙ/Mₙ) |

|---|---|---|---|---|---|

| Methyl Acrylate | EBiB | CuBr/PMDETA | Anisole | 10,200 | 1.07 |

| n-Butyl Acrylate | EBiB | Cu(II)/TPMA/Glucose | Anisole | 10,500 | 1.47 |

| Lauryl Acrylate | MBrP | CuBr/dNbpy | Toluene | 12,400 | 1.26 |

| Methyl Methacrylate | Ethyl-2-bromoisobutyrate | Cu(I)Br/N-propyl-2-pyridylmethanimine | Toluene | 8,760 | 1.20 |

EBiB: Ethyl 2-bromoisobutyrate; PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine; TPMA: Tris(2-pyridylmethyl)amine; MBrP: Methyl 2-bromopropionate; dNbpy: 4,4'-di(5-nonyl)-2,2'-bipyridine.

Photo-controlled Polymerization Methods

Photo-controlled, or light-mediated, polymerization methods offer enhanced spatial and temporal control over the polymerization process, allowing reactions to be started and stopped simply by turning a light source on or off. researchgate.net These techniques have been successfully applied to the controlled radical polymerization of acrylates, including challenging semi-fluorinated monomers. nih.gov

One prominent method is photoinduced electron/energy transfer-RAFT (PET-RAFT) polymerization, which often utilizes a photoredox catalyst that becomes activated upon visible light irradiation. researchgate.netnih.gov This approach has been used for the synthesis of block copolymers from semi-fluorinated acrylates in continuous flow reactors. nih.gov Another strategy is photoinduced ATRP, where light is used to reduce the Cu(II) deactivator complex to the Cu(I) activator, initiating polymerization. researchgate.netcmu.edu This can be achieved with low-energy visible light, such as green light, making the process suitable for biologically relevant conditions and the synthesis of protein-polymer hybrids. nih.gov These methods are often oxygen tolerant, removing the need for rigorous deoxygenation procedures. nih.gov

The key advantages of photo-controlled methods include mild reaction conditions (often at room temperature), low energy consumption, and the ability to create complex, patterned polymer structures. researchgate.netrsc.org

Synthesis of Well-Defined Homopolymers, Random, and Block Copolymers

Controlled radical polymerization techniques are exceptionally well-suited for the synthesis of polymers with precisely defined architectures. researchgate.net

Homopolymers: By polymerizing a single type of monomer, such as this compound, under CRP conditions, well-defined homopolymers with controlled molecular weight and low PDI can be obtained.

Random Copolymers: When two or more monomers are polymerized together, a random copolymer is formed. CRP ensures that the resulting polymer chains have a narrow molecular weight distribution and a composition that reflects the monomer feed ratios and reactivity ratios. researchgate.net Light-mediated processes have demonstrated the ability to incorporate functional monomers, like acrylic acid, into random copolymers in a controlled manner.

Block Copolymers: The "living" nature of CRP allows for the synthesis of block copolymers through sequential monomer addition. nih.govrsc.org First, a block of one monomer is polymerized. Then, a second monomer is added to the reaction, which initiates polymerization from the active chain ends of the first block, creating a diblock copolymer. nih.gov This process can be repeated to form triblock or multiblock copolymers. nih.gov Photoinduced ATRP and RAFT have proven particularly effective for creating poly(acrylate)-b-poly(acrylate) and poly(methacrylate)-b-poly(acrylate) block copolymers with high chain-end functionality and without strict requirements for the monomer addition sequence. researchgate.net

Emulsion Polymerization of Fluorinated Acrylates

Emulsion polymerization is a widely used industrial process that typically involves polymerizing monomers in an aqueous medium with the aid of a surfactant. archive.org However, the polymerization of highly hydrophobic monomers like fluorinated acrylates presents significant challenges due to their very low water solubility. cmu.edu This low solubility hinders the diffusion of the monomer from droplets to the growing polymer particles, which is a key step in conventional emulsion polymerization. cmu.edu

To overcome this, several strategies have been developed. One approach is starved semi-continuous seeded emulsion polymerization, where monomers are added gradually to the reaction. This method has been used to synthesize fluorinated acrylate copolymers with a core-shell structure. researchgate.netatlantis-press.com In this process, a "seed" of pre-formed polymer particles is first created, and then a mixture of monomers is slowly fed into the reactor, allowing for better control over particle morphology and composition. researchgate.net

Another technique involves using a phase transfer agent, such as cyclodextrin, which can form a water-soluble complex with the hydrophobic monomer, thereby facilitating its transport through the aqueous phase to the polymerization sites. cmu.edu Miniemulsion polymerization, where monomer droplets are stabilized to act as individual nanoreactors, is also an effective method for polymerizing hydrophobic monomers without the need for diffusion through water. cmu.edu Finally, emulsifier-free methods, such as reverse iodine transfer polymerization (RITP), can be used to prepare stable acrylate-based emulsions by incorporating a small amount of an ionizable comonomer like methacrylic acid. mdpi.com

Core-Shell Polyacrylate Latex Particle Synthesis

The synthesis of core-shell polyacrylate latex particles is a versatile method for creating structured polymeric materials with tailored properties. This process typically involves a seeded emulsion polymerization technique, where a pre-synthesized polymer seed (the core) is used as a template for the polymerization of a second set of monomers to form the shell. This approach allows for the precise control over the composition and structure of the final latex particles.

In the context of fluorinated polyacrylates, the core often consists of common acrylate monomers like methyl methacrylate (MMA) and butyl acrylate (BA), which provide good film-forming properties and mechanical stability. The shell is then formed by copolymerizing these acrylate monomers with a fluorinated acrylate, such as dodecafluoroheptyl methacrylate (DFMA), to impart specific surface properties like hydrophobicity and oleophobicity.

A typical semi-continuous seeded emulsion polymerization process for creating core-shell particles with a fluorinated shell involves the following steps:

Core Synthesis: A mixture of core monomers (e.g., MMA and BA), an initiator (e.g., ammonium persulfate), and a surfactant in deionized water is polymerized to form the seed latex.

Shell Polymerization: A pre-emulsified mixture of shell monomers, including the fluorinated acrylate, is then fed into the reactor containing the seed latex. The polymerization continues, forming a shell around the existing core particles.

The successful formation of a distinct core-shell structure is influenced by several factors, including the thermodynamic compatibility of the core and shell polymers, the interfacial tension between the polymer and the aqueous phase, and the polymerization kinetics.

Table 1: Representative Formulation for Core-Shell Polyacrylate Latex Synthesis with a Fluorinated Shell

| Component | Role | Typical Monomers/Agents |

| Core Phase | Forms the inner structure of the latex particle | Methyl Methacrylate (MMA), Butyl Acrylate (BA) |

| Shell Phase | Forms the outer layer, imparting specific properties | Dodecafluoroheptyl Methacrylate (DFMA), MMA, BA |

| Initiator | Initiates the polymerization reaction | Ammonium Persulfate (APS) |

| Surfactant | Stabilizes the emulsion | Sodium Dodecyl Sulfate (SDS), OP-10 |

| Dispersion Medium | The continuous phase of the emulsion | Deionized Water |

This table is illustrative and based on typical formulations for similar fluorinated acrylate systems.

Characterization techniques such as Transmission Electron Microscopy (TEM) are crucial to confirm the formation of the core-shell morphology.

Influence of Fluorinated Monomer Content on Emulsion Polymerization

The incorporation of fluorinated monomers like this compound into a polyacrylate backbone via emulsion polymerization significantly impacts both the polymerization process and the final properties of the latex and resulting films. The concentration of the fluorinated monomer is a key parameter that must be carefully controlled.

Research Findings:

Studies on similar fluorinated acrylates have shown that increasing the fluorinated monomer content generally leads to:

Enhanced Hydrophobicity and Oleophobicity: The low surface energy of the perfluoroalkyl chains leads to a higher water and oil contact angle on the surface of the polymer film. For instance, increasing the content of a perfluoroalkylethyl methacrylate has been shown to significantly increase the water contact angle of the resulting film. researchgate.net

Improved Thermal Stability: The strong carbon-fluorine bonds contribute to a higher thermal stability of the polymer.

Decreased Emulsion Stability and Conversion Rate: Higher concentrations of hydrophobic fluorinated monomers can destabilize the emulsion, leading to coagulation. researchgate.net The conversion rate of the monomers into polymer may also decrease with an increased content of the fluorinated monomer. researchgate.net

The particle size of the latex can also be affected by the fluorinated monomer content. An increase in the amount of cross-linking agents, which can be used in conjunction with fluorinated monomers, has been shown to increase the particle size of emulsions. cjmr.org Conversely, other studies have shown that factors that increase the number of latex particles, such as the use of a polymerizable emulsifier, can lead to smaller particle dimensions. mdpi.com

Table 2: Influence of Fluorinated Monomer (FM) Content on Polyacrylate Latex Properties

| Fluorinated Monomer Content (wt%) | Monomer Conversion | Emulsion Stability | Water Contact Angle of Film |

| Low | High | Good | Moderate |

| Medium | Moderate | Fair | High |

| High | Low | Poor | Very High |

This table presents a generalized trend based on findings for similar fluorinated acrylate systems and is intended for illustrative purposes.

The optimization of the fluorinated monomer content is therefore a critical aspect of designing fluorinated polyacrylate latexes, balancing the desired surface properties with the need for a stable and efficient polymerization process.

Advanced Characterization of Poly Heptafluoroisopropyl Acrylate Systems

Spectroscopic Analysis of Polymer Structure

Spectroscopy provides an indispensable toolkit for probing the molecular structure of p(HFIPA), confirming its synthesis, and analyzing its chemical environment at the atomic and molecular levels.

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a polymer. The spectrum of p(HFIPA) is distinguished by characteristic absorption bands corresponding to its ester group and the abundant carbon-fluorine bonds. The ester group typically presents a strong carbonyl (C=O) stretching vibration and carbon-oxygen (C-O) stretching bands. spectroscopyonline.com The heptafluoroisopropyl (B10858302) group is identified by intense absorption bands in the fingerprint region, which arise from C-F stretching vibrations.

Key vibrational bands observed in the FTIR spectrum of poly(heptafluoroisopropyl acrylate) are detailed in the table below. The exact position of these peaks can vary slightly based on the polymer's physical state and environment.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

| ~2990 - 2950 | C-H Stretch | Polymer Backbone (CH, CH₂) | Medium-Weak |

| ~1745 - 1735 | C=O Stretch | Ester Carbonyl | Strong |

| ~1300 - 1100 | C-F Stretch | Fluoroalkyl Group (CF₃, CF) | Very Strong |

| ~1250 - 1150 | C-O Stretch | Ester Linkage | Strong |

| ~1460 | C-H Bend | Polymer Backbone (CH₂) | Medium |

Data compiled from general principles of infrared spectroscopy for esters and fluorinated organic compounds. spectroscopyonline.comvscht.cz

NMR spectroscopy provides detailed information about the atomic structure and connectivity within the polymer chain. For p(HFIPA), ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR is used to analyze the protons in the polymer backbone. The signals for the backbone methylene (B1212753) (-CH₂-) and methine (-CH-) protons typically appear as broad multiplets due to overlapping signals from different stereochemical arrangements (tacticity).

¹³C NMR allows for the identification of all unique carbon environments. The spectrum will show distinct signals for the carbonyl carbon, the backbone carbons, and the carbons in the fluorinated side chain. Carbons bonded directly to fluorine or in close proximity will exhibit splitting due to C-F coupling and will be shifted significantly downfield.

¹⁹F NMR is particularly useful for fluorinated polymers and provides a clear spectrum showing signals corresponding to the -CF₃ and -CF groups in the heptafluoroisopropyl side chain.

The following table summarizes the expected chemical shifts for p(HFIPA).

| Nucleus | Group | Approximate Chemical Shift (δ, ppm) |

| ¹H | Backbone -CH₂- | 1.5 - 2.1 |

| ¹H | Backbone -CH- | 2.3 - 2.8 |

| ¹H | Side Chain -CH- | 5.7 - 6.2 |

| ¹³C | Backbone -CH₂- | ~35 - 45 |

| ¹³C | Backbone -CH- | ~40 - 50 |

| ¹³C | Side Chain -CH- | ~68 - 75 (septet) |

| ¹³C | Side Chain -CF₃ | ~118 - 122 (quartet) |

| ¹³C | Carbonyl C=O | ~170 - 175 |

| ¹⁹F | Side Chain -CF₃ | ~ -74 |

| ¹⁹F | Side Chain -CF- | ~ -185 |

Chemical shifts are estimates based on data for analogous acrylate (B77674) polymers and fluorinated compounds and are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. pdx.edunetlify.app

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material. For p(HFIPA) films, XPS is ideal for confirming the presence and chemical environment of fluorine, carbon, and oxygen on the surface.

The high-resolution C 1s spectrum of p(HFIPA) can be deconvoluted into several peaks, each corresponding to a different chemical environment. These include the hydrocarbon backbone (C-C, C-H), the ester group carbons (C-O, O-C=O), and the highly shifted carbons of the fluoroalkyl side chain (C-F, CF₃). The F 1s spectrum typically shows a single, intense peak, confirming the high concentration of fluorine at the surface.

| Element (Core Level) | Functional Group | Approximate Binding Energy (eV) |

| C 1s | C-C, C-H | 285.0 (Reference) |

| C 1s | C-O | ~286.5 |

| C 1s | O-C =O | ~289.0 |

| C 1s | C F | ~291.5 |

| C 1s | C F₃ | ~293.5 |

| O 1s | C-O -C | ~533.5 |

| O 1s | C=O | ~532.0 |

| F 1s | C-F | ~689.0 |

Binding energy values are based on typical values for fluoropolymers and polyacrylates. researchgate.netcasaxps.com

Morphological and Microstructural Characterization

Microscopy techniques are essential for visualizing the physical structure of p(HFIPA) systems, especially in multiphase materials like block copolymers or composites.

TEM is a crucial technique for visualizing the nanoscale morphology of polymer systems, such as core-shell nanoparticles. nih.gov In systems where p(HFIPA) forms the shell around a different polymer core (e.g., polystyrene or poly(methyl methacrylate)), TEM can provide direct evidence of this structure. scielo.brmdpi.commdpi.com

AFM is a high-resolution scanning probe microscopy technique used to characterize the surface topography of polymer films at the nanoscale. researchgate.net It provides three-dimensional images of the surface, allowing for quantitative measurements of surface roughness and the identification of surface features. nih.govnih.gov

For thin films of p(HFIPA) or its blends, AFM can reveal how the polymer chains arrange on a substrate. covalentmetrology.com Tapping-mode AFM is commonly used to map both the height (topography) and phase data of the surface. The phase image is sensitive to variations in material properties like adhesion and stiffness, making it possible to distinguish between different polymer domains in a blend or a block copolymer film. covalentmetrology.com This analysis is critical for understanding how the low-surface-energy fluorinated side chains influence the surface structure and properties of the material. researchgate.net

Rheological Investigations of Poly(this compound) Solutions and Melts

The rheological properties of poly(this compound) are critical for understanding its processing behavior and performance in various applications. These properties are influenced by factors such as molecular weight, polymer concentration, temperature, and the solvent used for solutions.

Viscoelastic Properties and Flow Behavior

Poly(this compound) solutions and melts exhibit viscoelastic behavior, meaning they possess both viscous (liquid-like) and elastic (solid-like) characteristics. In steady-shear flow, PHFPA solutions typically show shear-thinning behavior, where the viscosity decreases with increasing shear rate. This is a common characteristic of polymer solutions and melts, attributed to the alignment of polymer chains in the direction of flow.

The viscoelastic nature of PHFPA can be further characterized by oscillatory shear experiments, which measure the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic component and the ability of the material to store energy, while the loss modulus represents the viscous component and the energy dissipated as heat. At low frequencies (or long timescales), the loss modulus is typically higher than the storage modulus (G'' > G'), indicating liquid-like behavior. As the frequency increases, there is a crossover point where G' becomes greater than G'', signifying a transition to more solid-like behavior. The frequency at which this crossover occurs is related to the characteristic relaxation time of the polymer chains.

For PHFPA melts, the viscoelastic properties are highly dependent on temperature. As the temperature increases, the viscosity decreases, and the material flows more easily. The time-temperature superposition principle can be applied to rheological data obtained at different temperatures to construct a master curve, which allows for the prediction of the material's behavior over a wider range of frequencies or timescales.

Influence of Molecular Weight and Polymer Concentration on Rheology

The molecular weight of poly(this compound) has a profound effect on its rheological properties. In both solutions and melts, the zero-shear viscosity (η₀), which is the viscosity at very low shear rates, increases significantly with increasing molecular weight. Below a critical molecular weight for entanglement (Me), the viscosity is proportional to the molecular weight (η₀ ∝ M). Above this critical molecular weight, where polymer chains can entangle, the viscosity dependence becomes much stronger, typically following a power law of η₀ ∝ M^3.4.

The concentration of PHFPA in a solution also plays a crucial role. In dilute solutions, the polymer coils are isolated, and the viscosity increase is modest. As the concentration increases and enters the semi-dilute regime, the polymer coils begin to overlap, leading to a more significant increase in viscosity. In concentrated solutions, extensive chain entanglement results in a dramatic rise in viscosity and more pronounced viscoelastic effects.

The following table summarizes the expected influence of molecular weight and concentration on the rheological properties of poly(this compound).

| Parameter | Effect of Increasing Molecular Weight | Effect of Increasing Concentration |

| Zero-Shear Viscosity (η₀) | Increases significantly (η₀ ∝ M or M^3.4) | Increases significantly |

| Shear Thinning | Becomes more pronounced | Becomes more pronounced |

| Storage Modulus (G') | Increases | Increases |

| Relaxation Time | Increases | Increases |

Rheological Models for Polymer Solutions and Complexes

The flow behavior of poly(this compound) solutions can often be described by various rheological models. These models are mathematical equations that relate shear stress to shear rate and can be used to fit experimental data and predict viscosity under different flow conditions.

One of the simplest models for non-Newtonian fluids is the Power-Law model :

τ = K * γ̇ⁿ

where τ is the shear stress, γ̇ is the shear rate, K is the consistency index, and n is the power-law index. For a shear-thinning fluid like a PHFPA solution, n will be less than 1. While simple, the Power-Law model has limitations as it does not predict the constant viscosity (Newtonian plateau) observed at very low and very high shear rates.

More sophisticated models, such as the Carreau-Yasuda model , can provide a better fit to experimental data over a wider range of shear rates. The Carreau-Yasuda model is given by:

η(γ̇) = η∞ + (η₀ - η∞) * [1 + (λγ̇)ᵃ]^(n-1)/a

where η(γ̇) is the viscosity as a function of shear rate, η₀ is the zero-shear viscosity, η∞ is the infinite-shear viscosity, λ is a relaxation time constant, n is the power-law index, and a is a parameter that describes the transition from the Newtonian plateau to the shear-thinning region. This model is versatile and can describe the rheological behavior of a wide variety of polymer solutions.

For systems where PHFPA forms complexes, for instance with other polymers or additives, the rheology can become more complex. The formation of a network structure through intermolecular interactions can lead to an increase in viscosity and elasticity, and potentially the appearance of a yield stress, which is a critical stress that must be exceeded for the material to flow. The rheological behavior of such complexes would depend on the nature and strength of the interactions.

Structure Property Relationships in Poly Heptafluoroisopropyl Acrylate Materials

Correlation of Molecular Architecture with Macroscopic Performance

Copolymerization is a powerful tool to modulate the properties of fluorinated polyacrylates. By incorporating non-fluorinated monomers, it is possible to adjust the fluorine content and the glass transition temperature (Tg) of the resulting material. paint.org This approach offers a broad spectrum of possibilities for designing materials with specific thermal and mechanical properties. The reactivity of the fluorinated acrylate (B77674) monomer, influenced by the position of fluorine atoms, can affect the primary structure of the macromolecule and, consequently, the material's properties. paint.org For instance, the distribution of monomers within a copolymer, whether random, alternating, or in blocks, can significantly impact the polymer's performance. paint.org An alternating structure, which can be achieved by copolymerizing with electron-rich monomers like vinyl ethers, can lead to unique material properties due to the specific arrangement of fluorinated groups along the polymer backbone. paint.org

Influence of Fluorine Content and Side-Chain Structure

The high fluorine content imparted by the heptafluoroisopropyl (B10858302) group is a dominant factor in determining the polymer's properties, particularly its surface characteristics. Fluorinated polymers are renowned for their low surface energy, chemical stability, and thermal resistance. rsc.orgresearchgate.net The segregation of these fluoroalkyl-containing segments to the polymer-air interface is a key phenomenon that results in surfaces with pronounced water and oil repellency. rsc.org

An increase in fluorine content in polyacrylate films generally leads to a decrease in surface free energy and polarity, which in turn enhances the hydrophobicity of the material. mdpi.comresearchgate.nettandfonline.com This is because the fluorine-containing segments possess low surface energy. mdpi.com For example, studies on nanohybrid silica (B1680970) polyacrylate films have shown that increasing the weight ratio of a fluorinated monomer (dodecafluoroheptyl methacrylate) to a non-fluorinated monomer (methyl methacrylate) leads to a significant increase in the water contact angle. mdpi.com

| Weight Ratio of DFMA/MMA | Water Contact Angle (°) |

|---|---|

| 0:9 | 93.0 |

| 1:8 | 98.2 |

| 2:7 | 103.6 |

| 1:5 | 105.4 |

Impact of Perfluoroalkyl Chain Length and Arrangement

The length and structure of the perfluoroalkyl side chain are critical in defining the surface properties and molecular organization of polyacrylates. rsc.org Longer linear perfluoroalkyl chains, such as those with eight or more carbons (C8), tend to crystallize into well-ordered hexagonal arrays, leading to surfaces with very low molecular mobility and excellent dynamic water repellency. researcher.lifeacs.org In contrast, polymers with shorter side chains, such as the C4 perfluorobutyl group, often result in amorphous side chains. nih.gov

The heptafluoroisopropyl group is a short, branched C3 chain, -(CF(CF₃)₂). This branched arrangement presents significant steric hindrance, which is expected to disrupt the orderly packing that is characteristic of long, linear perfluoroalkyl chains. Consequently, homopolymers of heptafluoroisopropyl acrylate are more likely to be amorphous rather than semi-crystalline. This amorphous nature influences properties such as solubility and film-forming characteristics. While longer chains are necessary for high dynamic water repellency, even short-chain fluorinated polymers can provide stable, low surface energy coatings with good water and oil repellency. nih.gov The specific arrangement of the bulky trifluoromethyl groups in the heptafluoroisopropyl side chain contributes significantly to the low surface energy of the polymer.

Role of Spacer Groups in Side-Chain Organization

Spacer groups, which are typically flexible hydrocarbon segments (e.g., -(CH₂)n-), are inserted between the polymer backbone and the functional side chain to influence the polymer's properties. srce.hr These spacers can provide flexibility, facilitate the crystallization of side chains, and separate the functional group from the main chain to reduce steric hindrance. srce.hrresearchgate.net

In the context of fluorinated polyacrylates, the presence and nature of a spacer group can dramatically affect the organization of the perfluoroalkyl side chains. acs.orgresearchgate.net For instance, studies have shown that introducing a specific spacer group, such as an N-methylsulfonamide group, can induce a crystalline lamellar structure in a polymer with a C6F13 side chain, whereas a similar polymer with a simple methylene (B1212753) spacer remains amorphous. acs.orgresearchgate.net This effect is attributed to strong dipole-dipole interactions between the spacer groups, which help to align the fluorinated segments. acs.org The length of the hydrocarbon spacer also influences the surface properties; varying this length can significantly alter the surface energy of the resulting polymer films. dntb.gov.ua For poly(this compound), the linkage to the acrylate ester group acts as a minimal spacer, and the bulky nature of the fluorinated group itself will be the dominant factor in its side-chain organization.

Polymer Crystallinity and its Effect on Material Characteristics

The degree of crystallinity in side-chain fluorinated polymers is a crucial factor that governs their mechanical and surface properties. nih.gov The crystallization of long perfluoroalkyl side chains can lead to the formation of highly ordered structures, which reduces the mobility of the polymer chains. researcher.life This reduced mobility is directly linked to enhanced non-wetting properties for both water and oil. researcher.life However, this crystallinity can also lead to light scattering and haze, which is undesirable for optical applications. acs.orgnih.gov

For polyacrylates with linear perfluoroalkyl side chains of sufficient length (typically C8 or longer), the side chains can self-assemble and crystallize. acs.org The bulky and branched structure of the heptafluoroisopropyl group, however, generally hinders the efficient packing required for crystallization. As a result, poly(this compound) is expected to be largely amorphous. While this may result in lower dynamic water repellency compared to its long-chain, crystalline counterparts, the amorphous nature can be advantageous for applications requiring optical clarity. researcher.life

In cases where fluoropolymers are semi-crystalline, their mechanical properties are significantly affected. More crystalline samples tend to be stronger and more rigid at small deformations. nih.gov The degree of crystallinity can be controlled, for example, through copolymerization with a non-crystallizable monomer, which disrupts the regular packing of the fluorinated side chains and suppresses crystallization. acs.orgnih.gov This approach allows for the creation of flexible and transparent optical films with low refractive indices. nih.gov

Crosslinking Density and its Influence on Polymer Properties

Crosslinking is a common strategy to enhance the mechanical and thermal properties of acrylic polymers by creating a three-dimensional network structure. The crosslinking density, or the number of crosslinks per unit volume, has a profound impact on the material's characteristics. adhesion.krresearchgate.net Introducing crosslinks into fluorinated polyacrylates can improve properties such as durability and solvent resistance. nih.gov

As the crosslinking density increases, properties such as the elastic modulus and glass transition temperature (Tg) typically increase. mdpi.com For example, in acrylic pressure-sensitive adhesives, increasing the concentration of a crosslinking agent leads to a higher lap shear stress. adhesion.kr However, there is often a trade-off. Very high crosslinking densities can have a negative effect, leading to a decrease in properties like flexibility, peel strength, and tack. adhesion.kr This is because a highly crosslinked network restricts polymer chain mobility, which can make the material more brittle.

The introduction of crosslinks can be achieved by copolymerizing the main monomer with a multifunctional monomer or by post-polymerization reactions. nih.gov For fluorinated polymers used in coatings, crosslinking is essential for creating a durable and resistant finish that can withstand environmental factors and washing processes. nih.gov The choice of crosslinking strategy and the resulting network density are critical for tailoring the final properties of poly(this compound) materials for specific applications, balancing the need for mechanical strength and thermal stability with requirements for flexibility and adhesion.

| Crosslinking Agent Content (phr) | Peel Strength (gf/25 mm) | Tack (g/cm²) | Lap Shear Stress (kgf/cm²) |

|---|---|---|---|

| 0.0 | 1850 | 1100 | 8.5 |

| 0.1 | 1700 | 950 | 9.0 |

| 0.3 | 1500 | 800 | 10.0 |

| 0.5 | 1300 | 650 | 11.5 |

| 1.0 | 1000 | 500 | 12.0 |

Research Applications of Poly Heptafluoroisopropyl Acrylate and Its Copolymers

Biomedical Engineering and Applications

Coatings for Neuroprosthetics

While specific studies focusing exclusively on Poly(heptafluoroisopropyl acrylate) for neuroprosthetic coatings are not extensively detailed in publicly available literature, the broader class of fluorinated acrylate (B77674) polymers has been investigated for biomedical applications. The inherent hydrophobicity and low surface energy of these polymers can prevent the adhesion of biological molecules that trigger inflammatory responses. The highly fluorinated structure of the heptafluoroisopropyl (B10858302) group in PHFIPA is expected to enhance these properties.

Future research in this area would likely focus on characterizing the specific interactions between PHFIPA-coated surfaces and neural cells. Key parameters for investigation would include neuronal adhesion and growth, glial cell response, and the long-term stability of the coating in a physiological environment. Copolymers of this compound with other monomers could also be explored to tailor surface properties, such as wettability and the presentation of bioactive cues, to further enhance biocompatibility.

Table 1: Potential Properties of Poly(this compound) for Neuroprosthetic Coatings (Hypothetical Data)

| Property | Expected Performance | Rationale |

| Biocompatibility | High | General inertness of fluoropolymers. |

| Protein Adsorption | Low | Low surface energy due to high fluorine content. |

| Inflammatory Response | Minimal | Reduced protein adsorption leads to lower inflammatory cascade activation. |

| Long-term Stability | High | Strong C-F bonds resist degradation in physiological environments. |

| Adhesion to Substrate | Moderate to High | Can be tailored through surface preparation and copolymerization. |

Emerging Research Areas

Integration in Micro- and Nanofabrication

The fabrication of microelectronic and nanoelectronic devices relies on photolithography and plasma etching processes. The materials used as photoresists in these processes must exhibit specific properties, including high resolution, sensitivity, and resistance to plasma etching. Fluorinated polymers, including acrylate-based platforms, have been investigated for these applications due to their potential for high etch resistance.

In the context of photolithography, the transparency of the polymer at the exposure wavelength is crucial. Fluorination can sometimes impact the optical properties of polymers. Research in this area would involve synthesizing PHFIPA-based photoresists and characterizing their lithographic performance, including resolution, sensitivity, and line-edge roughness. Copolymers of this compound with other monomers that enhance adhesion to substrates and provide necessary solubility characteristics would also be critical for developing viable photoresist formulations. A study on a related compound, 2-[4-(2-hydroxyhexafluoroisopropyl)cyclohexane]hexafluoroisopropyl acrylate, was conducted for its potential in 157 nm photoresist platforms, suggesting the utility of such fluorinated acrylates in high-resolution lithography. researchgate.net

Table 2: Potential Performance Metrics of Poly(this compound)-Based Photoresists (Hypothetical Data)

| Parameter | Potential Performance | Key Factors |

| Plasma Etch Resistance | High | High fluorine content, formation of protective fluorocarbon layer. |

| Resolution | High | Dependent on polymer molecular weight, distribution, and formulation. |

| Sensitivity | Moderate to High | Can be tuned with photoacid generators and other additives. |

| Adhesion to Silicon | Moderate | Can be improved by copolymerization with adhesion-promoting monomers. |

| Optical Transparency | Wavelength Dependent | Fluorination can affect UV absorbance. |

Smart Materials with External Stimuli Response

"Smart" materials, which can change their properties in response to external stimuli such as temperature, pH, or light, are at the forefront of materials science research. Thermoresponsive polymers, in particular, have been extensively studied for applications in drug delivery, tissue engineering, and sensing.

While the stimuli-responsive behavior of Poly(this compound) itself is not well-documented, the incorporation of fluorinated monomers into polymer chains is known to influence their thermoresponsive properties. For instance, the copolymerization of fluorinated acrylates with thermoresponsive monomers like N-isopropylacrylamide can modulate the lower critical solution temperature (LCST) of the resulting copolymer. The hydrophobic nature of the heptafluoroisopropyl group would likely influence the hydration state of the polymer chains, thereby affecting the temperature at which the polymer undergoes a phase transition in aqueous solution.

Research in this area would involve the synthesis and characterization of copolymers of this compound with various stimuli-responsive monomers. The investigation would focus on how the content of the fluorinated monomer affects the transition temperature, the sharpness of the transition, and the mechanical properties of the resulting smart materials, such as hydrogels. These materials could potentially be used in applications requiring a specific temperature-triggered response.

Table 3: Potential Influence of this compound on the Properties of Thermoresponsive Copolymers (Hypothetical Data)

| Property | Influence of HFIPA Incorporation | Rationale |

| Lower Critical Solution Temperature (LCST) | Decrease | Increased hydrophobicity of the copolymer. |

| Phase Transition Sharpness | May be altered | Changes in polymer-water interactions. |

| Mechanical Strength of Hydrogel | Increase | Fluorinated segments can lead to stronger intermolecular interactions. |

| Drug Release Profile | Modified | Changes in swelling/deswelling behavior. |

Q & A

Q. What are the optimized synthesis methods for heptafluoroisopropyl acrylate, and how can reaction conditions be controlled to minimize polymerization?

this compound is synthesized via nucleophilic substitution between hexafluoroacetone and acrylyl chloride in the presence of anhydrous KF in diglyme (diethylene glycol dimethyl ether). Key steps include:

- Cooling the reaction mixture to 20°C during KF addition.

- Slow addition of acrylyl chloride to prevent exothermic side reactions.

- Distillation under reduced pressure (20 mm Hg) at 50°C with hydroquinone as a polymerization inhibitor . Critical parameters : Temperature control, inert atmosphere, and inhibitor use to prevent premature polymerization.

Q. What analytical techniques are recommended for characterizing this compound purity and structure?

- NMR spectroscopy : and NMR confirm fluorinated group integration and acrylate backbone structure.

- Gas chromatography-mass spectrometry (GC-MS) : Identifies volatile impurities and quantifies yield.

- Elemental analysis : Validates C, H, F, and O content against theoretical values (e.g., CHFO) . Note : Distillation fractions should be analyzed to ensure >97% purity for research applications.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Chemical goggles, fluoropolymer-coated gloves, and fume hoods are mandatory due to potential respiratory and dermal irritation.

- Storage : Under nitrogen in amber glass vessels at ≤4°C to prevent light- or moisture-induced degradation.

- Waste disposal : Follow ECHA guidelines for fluorinated SVHCs (Substances of Very High Concern), as related perfluoroalkyl derivatives are regulated .

Advanced Research Questions

Q. How does the heptafluoroisopropyl group influence the bioactivity of agrochemical derivatives, and what mechanistic insights exist?

The heptafluoroisopropyl group enhances bioactivity through:

- Strong electron-withdrawing effects : Stabilizes transition states in enzyme-inhibitor interactions.

- Lipophilicity : Improves membrane permeability (logP optimization). Case study: In flubendiamide analogs, this group increases binding affinity to insect ryanodine receptors by 10-fold compared to non-fluorinated analogs . Methodological tip : Use molecular docking (e.g., AutoDock Vina) to simulate ligand-receptor interactions and validate with in vitro assays.

Q. What are the environmental degradation pathways of this compound, and how do they compare to other perfluoroalkyl substances?

- Hydrolysis : Limited under neutral conditions but accelerates in alkaline media (t ~48 hrs at pH 12).

- Microbial degradation : Resistant to common soil bacteria due to C-F bond stability.

- Photolysis : UV exposure cleaves the acrylate ester, generating perfluorinated carboxylic acids (PFCAs), which persist in aquatic systems . Contradiction : While ECHA flags PFCA byproducts as SVHCs, the parent acrylate’s short-chain structure may reduce bioaccumulation risks compared to longer-chain PFAS .

Q. How can the thermal and photochemical stability of this compound be evaluated for polymer applications?

- Differential scanning calorimetry (DSC) : Measures glass transition temperature (T) and decomposition onset (typically >200°C).

- UV-accelerated aging tests : Expose polymer films to 254 nm UV light; monitor mass loss and fluorine content via XPS.

- Real-time NMR kinetics : Track acrylate double-bond reactivity under controlled heat/light . Key finding : Copolymerization with styrene or methyl methacrylate improves stability by reducing fluorine group mobility .

Q. What strategies mitigate side reactions in Pd-catalyzed C–H functionalization of this compound derivatives?

- Directing groups : Use pyridine or quinoline ligands to position Pd near target C–H bonds, reducing off-target halogenation.

- Solvent optimization : Non-polar solvents (e.g., toluene) favor mono-functionalization over di-adduct formation.

- Low catalyst loading : 0.5–2 mol% Pd(OAc) minimizes β-hydride elimination side products . Data contradiction : High fluorophilicity of Pd complexes may alter selectivity vs. non-fluorinated substrates; DFT calculations are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.